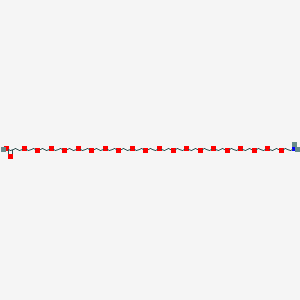
aTAG-4531
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
aTAG-4531 is a novel highly potent and selective degrader of MTH1 fusion proteins.
科学的研究の応用
Semantic Web Technologies for Biomedical Research : A study by Samwald & Stenzhorn (2010) discusses the aTag (‘associative tags’) convention, aimed at simplifying the entry barriers to the biomedical Semantic Web. aTags are HTML+RDFa snippets embedded with RDF/OWL based on the SIOC vocabulary and domain ontologies. This technology facilitates the development of integrated datasets and interoperable applications in biomedical research.
Programming Paradigms for Networked Sensing : Bakshi & Prasanna (2005) provide an overview of the data-driven Abstract Task Graph (ATaG) model in the context of programming sensor networks. This model focuses on distributed, phenomenon-centric collaborative computation, essential for modern networked sensor systems and pervasive computing. The research presents prototypes for creating ATaG-based systems, emphasizing architecture-independent programming and automatic software synthesis for sensor networks. For more details, see their work here.
Ultra-High Resolution Structural MRI Data Repository : The ATAG project, as described by Forstmann et al. (2014), offers ultra-high resolution 7 Tesla MRI scans, crucial for understanding brain function and networks. This data repository, including whole-brain and reduced field-of-view scans, can inform the positioning of electrodes for deep-brain stimulation in various neuropsychiatric diseases. The detailed study is available here.
ATAC-Seq for Epigenomic Profiling : Buenrostro et al. (2013) describe an assay for transposase-accessible chromatin using sequencing (ATAC-seq). This method is a rapid and sensitive approach for integrative epigenomic analysis, capturing open chromatin sites and revealing the interplay between genomic locations of open chromatin, DNA-binding proteins, and nucleosomes. More about this can be found in their publication here.
Bibliometric Analysis of ATAC-Seq in Cancer Biology : Zhao et al. (2020) analyze the impact of ATAC-seq on cancer biology, especially in leukemia studies. This technology has been pivotal in understanding carcinogenesis, anticancer immunity, and targeted therapy. The detailed analysis is available here.
Geophysical Surveys in Archaeology : Somers, Hargrave, & Simms (2003) discuss the use of ATAGS (Automated Tool for Archaeo-Geophysical Survey) in efficiently utilizing geophysical techniques for cultural resource management. This tool aids in developing effective survey designs for archaeological sites. The full study is available here.
ATAC‐seq for Chromatin Accessibility Genome‐Wide : Buenrostro, Wu, Chang, & Greenleaf (2015) detail ATAC‐seq, a method for mapping chromatin accessibility across the genome. This technique uses Tn5 transposase to probe DNA accessibility, offering insights into regions of transcription‐factor binding and nucleosome position. The full study can be found here.
NGS in Biodiversity Studies : Pandey, Nolte, Boenigk, & Schlötterer (2011) developed CANGS DB, a database tool for managing 454 sequencing data in biodiversity research. This tool helps in processing, storing, and analyzing sequencing data, particularly useful for non-bioinformaticians and collaborative projects. More information is available here.
特性
分子式 |
C46H39F2N9O7 |
|---|---|
分子量 |
867.8708 |
IUPAC名 |
N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61) |
InChIキー |
BNHRIFMLKOQTPS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC(C4=CC=C(C(NCCCCN5N=NC(COC6=CC=CC(C(N7C(CC8)C(NC8=O)=O)=O)=C6C7=O)=C5)=O)C(F)=C4)=C(F)C=C3N=C1)NC9CC9 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
aTAG-4531; aTAG 4531; aTAG4531 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-(3-ethyl-7-methoxyquinoxalin-2-yl)oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B1192102.png)





